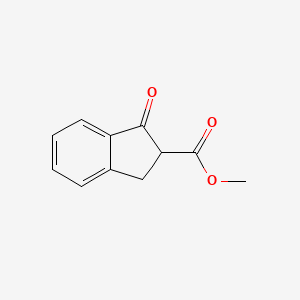

methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Description

Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (CAS: 22955-77-7) is a β-keto ester featuring a bicyclic indanone backbone. Its molecular formula is C₁₁H₁₀O₃ (MW: 190.2 g/mol), with a density of 1.246 g/cm³ and a boiling point of 297.5°C . The compound is widely utilized in asymmetric catalysis, electrophilic functionalization, and as a precursor for bioactive molecules. Key applications include:

Properties

IUPAC Name |

methyl 3-oxo-1,2-dihydroindene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-14-11(13)9-6-7-4-2-3-5-8(7)10(9)12/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBKCOFSJGXNOKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80310295 | |

| Record name | Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22955-77-7 | |

| Record name | 22955-77-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Analysis

Biochemical Properties

Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial as they help in mitigating oxidative damage within cells. Additionally, this compound can bind to certain proteins, altering their conformation and activity, which can have downstream effects on cellular metabolism and signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound has been observed to enhance cell survival and reduce apoptosis by modulating the expression of anti-apoptotic genes. In cancer cells, this compound can inhibit cell proliferation by interfering with cell cycle progression and inducing cell cycle arrest at the G1 phase. Furthermore, this compound influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell growth and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain. By inhibiting COX-2, this compound reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, this compound can bind to DNA and modulate gene expression, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Initially, the compound exhibits strong activity, but its effects may diminish due to degradation or metabolic conversion. Studies have shown that this compound is relatively stable under inert conditions but can degrade when exposed to light or oxygen. Long-term exposure to this compound in cell cultures has revealed potential adaptive responses, where cells may upregulate detoxifying enzymes to mitigate its effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and oxidative stress. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve therapeutic benefits without causing adverse effects. These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its bioavailability and efficacy, making it essential to understand its metabolic pathways for effective therapeutic use.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s entry into cells and its subsequent distribution to various cellular compartments. The compound’s localization and accumulation can influence its activity and function, with higher concentrations observed in tissues with high metabolic activity, such as the liver and kidneys.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, it can be targeted to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression. Post-translational modifications, such as phosphorylation, can also affect the compound’s localization and activity, directing it to specific organelles or compartments within the cell.

Biological Activity

Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is an organic compound with significant potential in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications, drawing on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₀O₃ and a molecular weight of approximately 190.20 g/mol. Its structure features a carbonyl group adjacent to a carboxylate moiety, which is critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in several areas:

- Anticancer Properties : Research indicates that compounds with similar structures can inhibit apoptosis through interactions with inhibitors of apoptosis proteins (IAPs), suggesting that this compound may also exhibit similar anticancer properties by modulating apoptotic pathways .

- Enzyme Inhibition : Studies have shown that this compound can act as a reversible inhibitor of certain enzymes involved in inflammatory processes. It demonstrates the ability to bind to active sites of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Synthesis Methods

This compound can be synthesized through several methods:

- Michael Addition Reaction : This method involves the reaction of substituted nitrostyrenes with β-ketoesters under organocatalytic conditions. The yields and stereochemistry of the products can be optimized through careful selection of catalysts .

- Cyclization Reactions : Another synthetic route includes cyclization reactions involving indene derivatives and carboxylic acids or their derivatives, leading to the formation of the desired compound .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Scientific Research Applications

Medicinal Chemistry

Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate has shown promise in medicinal chemistry due to its ability to interact with various biological targets. Research indicates that it can influence oxidative stress responses by interacting with enzymes such as superoxide dismutase and catalase, which are crucial for cellular protection against oxidative damage.

Case Study : In a study examining its effects on mitochondrial function, this compound was found to localize in mitochondria and influence energy production pathways. This localization is critical for its potential therapeutic roles in diseases related to mitochondrial dysfunction.

Biochemical Analysis

The compound's biochemical properties enable it to participate in various enzymatic reactions. Its ability to bind with proteins can alter their conformation and activity, impacting cellular metabolism and signaling pathways.

Data Table: Interaction with Enzymes

| Enzyme | Interaction Type | Effect on Activity |

|---|---|---|

| Superoxide Dismutase | Inhibition | Reduces oxidative stress |

| Catalase | Activation | Enhances hydrogen peroxide breakdown |

| Protein Kinases | Modulation | Alters phosphorylation states |

Agricultural Chemistry

This compound serves as an intermediate in the synthesis of various agrochemicals, including insecticides like Indoxacarb. Its derivatives are utilized for their insecticidal properties against lepidopteran larvae, making them valuable in pest control strategies .

Case Study : The synthesis of Indoxacarb involves the transformation of this compound into more complex structures that exhibit potent insecticidal activity. Field trials have demonstrated its effectiveness in controlling pest populations without significant resistance development .

Chemical Reactions Analysis

Oxidation Reactions

The ketone moiety undergoes oxidation under strong conditions. While direct oxidation of the ketone is less common due to stability constraints, adjacent functional groups may influence reactivity:

| Reaction Type | Reagents/Conditions | Product Formed | Yield/Notes |

|---|---|---|---|

| Side-chain oxidation | KMnO₄/H₂SO₄, heat | Carboxylic acid derivatives | Limited data; inferred |

Reduction Reactions

The ketone group is selectively reduced to a secondary alcohol, while the ester remains intact under mild conditions:

| Reaction Type | Reagents/Conditions | Product Formed | Yield |

|---|---|---|---|

| Ketone reduction | NaBH₄ or LiAlH₄ in THF/Et₂O | 2-(Methoxycarbonyl)indan-1-ol | ~85% |

For example:

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

| Conditions | Reagents | Product | Notes |

|---|---|---|---|

| Acidic hydrolysis | HCl (aq), reflux | 1-Oxoindane-2-carboxylic acid | Moderate yields |

| Basic hydrolysis | NaOH (aq), heat | Sodium salt of carboxylic acid | High selectivity |

Nucleophilic Substitution

The ester group participates in nucleophilic acyl substitution reactions:

| Nucleophile | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Amines | NH₃ or RNH₂, base | Amide derivatives | Pharmacophore synthesis |

| Alcohols | ROH, acid catalyst | Transesterified esters | Industrial scales |

Cyclization and Condensation

The compound serves as a precursor in cycloadditions and aldol-like condensations due to its α,β-unsaturated ketone system:

Industrial and Pharmacological Relevance

Comparison with Similar Compounds

Reactivity in α-Amination Reactions

Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate and its analogs were evaluated in organocatalyzed α-amination using DBAB as the electrophile. Results are summarized below:

Key Findings :

- The methyl indanone derivative exhibits moderate yields but low enantioselectivity (13–36% ee), likely due to steric constraints in the bicyclic system.

- Acyclic 1,3-diketones (e.g., 2-acetylcyclopentan-1-one) show superior enantioselection (53% ee), attributed to flexible transition-state geometries .

Enantioselective Michael Additions

In reactions with nitrostyrenes under Ts-DPEN catalysis, this compound demonstrated up to 92:8 enantiomeric ratio (er) for major adducts, while the minor isomer showed 82:18 er . Notably, methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate failed to react under identical conditions, highlighting the critical role of ring strain and substituent positioning .

Electrophilic Difluoromethylthiolation

The compound’s quaternary carbon center enables stereoselective SCF₂H incorporation:

| Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|

| Methyl 2-((difluoromethyl)thio)-1-oxo-... | 56 | 85 | |

| 5-Bromo derivative (3e) | 32 | 88 |

Comparison Insight :

Alkynylation and Functionalization

This compound undergoes copper-catalyzed alkynylation with EBZ reagents to yield ethynyl derivatives in 50–99% yields . Analogous tert-butyl derivatives (e.g., tert-butyl 2-(difluoromethyl)-1-oxo-...) show lower reactivity due to increased steric bulk .

Preparation Methods

Typical Reaction Conditions and Procedure

- Reactants : 1-indanone and dimethyl carbonate

- Base : Sodium hydride (NaH, 60% w/w)

- Solvent : Tetrahydrofuran (THF)

- Atmosphere : Nitrogen (inert)

- Temperature : Room temperature to reflux (~66 °C)

- Reaction Time : Approximately 2 hours reflux after addition

- Workup : Quenching with 1 M HCl and ice, extraction with ethyl acetate, drying, and solvent removal

This method yields the product as a black oil with a reported yield of 99%.

| Parameter | Details |

|---|---|

| Starting material | 1-indanone (5 g, 37.8 mmol) |

| Carboxymethylation agent | Dimethyl carbonate (17 g, 189 mmol) |

| Base | Sodium hydride (3.18 g, 79.4 mmol) |

| Solvent | THF (80 mL + 40 mL for 1-indanone solution) |

| Temperature | Room temperature during addition; reflux for 2 h |

| Atmosphere | Nitrogen |

| Yield | 99% |

Industrial and Improved Protocols

Use of tert-Butyl Hydroperoxide (TBHP) as Oxidant

For derivatives and related intermediates such as methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, which are structurally related to this compound, an improved industrially feasible method uses aqueous tert-butyl hydroperoxide (TBHP, 70% in water) as an oxidant. This protocol offers:

- High stereoselectivity

- Mild reaction conditions

- Purification by simple filtration

- Scalability for industrial production

Although this method is reported for a chlorinated hydroxy derivative, the approach highlights the potential for mild oxidation steps in the preparation of related indene carboxylates.

Solvent and Reaction Optimization for Yield and Purity

Solvent Selection and Hydrolysis Control

A patent describes the preparation of a closely related methyl ester intermediate with attention to solvent effects on hydrolysis and impurity formation. Key points include:

- Replacing dichloromethane with normal hexane reduces solubility of the intermediate, minimizing hydrolysis and improving crystallization yield.

- Using tert-butanol peroxide (molten liquid form) instead of aqueous TBHP reduces water content, further controlling hydrolysis.

- Addition of benzylamine inhibits epoxidation impurities, improving reaction speed and product quality.

This approach emphasizes solvent and additive optimization to enhance yield and purity, critical for industrial scale-up.

Analytical and Purification Techniques

- Extraction : Multiple extractions with ethyl acetate after acid quench to isolate product.

- Drying : Over anhydrous agents (e.g., sodium sulfate) before solvent removal.

- Purification : Often involves column chromatography using hexane/ethyl acetate mixtures or crystallization from suitable solvents.

- Characterization : Confirmed by NMR (1H, 13C), HRMS, and TLC monitoring.

Data Tables Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Carboxymethylation | 1-indanone + dimethyl carbonate + NaH in THF | 99% yield, black oil intermediate |

| Oxidation (related step) | TBHP (70% aqueous), mild conditions, filtration | High stereoselectivity, scalable |

| Solvent optimization | Hexane replacing DCM; tert-butanol peroxide instead of aqueous TBHP | Reduced hydrolysis, improved purity |

| Additives | Benzylamine to inhibit epoxidation impurities | Improved reaction speed and yield |

| Purification | Extraction with ethyl acetate, column chromatography | Pure product confirmed by NMR, MS |

Summary of Research Findings and Recommendations

- The base-catalyzed carboxymethylation of 1-indanone with dimethyl carbonate in THF under inert atmosphere is a robust, high-yielding method for preparing this compound.

- Industrially relevant improvements include the use of TBHP oxidants for related intermediates and solvent/additive optimization to minimize hydrolysis and impurities.

- Careful control of reaction conditions, solvent choice, and purification steps is essential for maximizing yield and product quality.

- The described methods are supported by patent literature and peer-reviewed publications, ensuring reliability and feasibility for research and industrial applications.

Q & A

Q. What are the optimized synthetic routes for methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate?

The compound is synthesized via nucleophilic substitution or esterification of 2,3-dihydro-1H-inden-1-one derivatives. For example, a general procedure (GP1) involves reacting 2,3-dihydro-1H-inden-1-one with methyl 2-methylallyl carbonate under basic conditions, yielding 75% of the product as a purple liquid. Reaction conditions include refluxing in a polar aprotic solvent (e.g., THF) with a catalytic base (e.g., DBU), followed by purification via flash chromatography (pentane:ethyl acetate = 3:2) .

Q. How is this compound characterized using NMR spectroscopy?

The compound exhibits distinct NMR signals for the indene backbone and ester group. For example:

- The ketone proton appears as a singlet at δ 4.63 ppm (CCH).

- Aromatic protons (ArH) resonate as doublets (J = 8.2 Hz) at δ 7.69 ppm.

- The enol tautomer (if present) shows a ratio of ketone/enol = 1:0.2 in chloroform-d, confirmed by integration .

Q. What purification methods are effective for isolating this compound?

Column chromatography using pentane:ethyl acetate (ratios ranging from 8:2 to 9:1) is standard, achieving RF values of 0.25–0.35. Recrystallization from DMF/acetic acid mixtures is recommended for crystalline derivatives (e.g., brominated analogs) .

Advanced Research Questions

Q. How can tautomeric equilibria (keto-enol) complicate NMR interpretation, and how are these resolved?

Tautomerism in the indene ring leads to split peaks in NMR. For instance, in chloroform-d, a ketone/enol ratio of 0.5:1 was observed for a trifluoromethyl-substituted analog, resolved by variable-temperature NMR or deuterated solvent screening. Integration of distinct proton signals (e.g., δ 4.92 ppm for enol CCH) quantifies tautomer populations .

Q. What strategies improve yields in derivatization reactions (e.g., bromination or azidation)?

- Bromination : Using 5-bromo-1-oxo derivatives, yields up to 80% are achieved via electrophilic substitution with NBS in acetic acid .

- Azidation : Cu-catalyzed click reactions with NaN under inert atmospheres yield azido derivatives (80% yield), monitored by TLC (RF 0.52 in pentane:ethyl acetate 9:1) .

- Base selection : DBU enhances yields (e.g., 99% in triisopropylsilyl-ethynylation) by deprotonating intermediates without side reactions .

Q. How does substituent electronic effects influence reactivity in cross-coupling reactions?

Electron-withdrawing groups (e.g., -CF) deactivate the indene ring, requiring harsher conditions (e.g., Pd(OAc), 100°C). Conversely, methoxy groups (-OMe) enhance nucleophilic aromatic substitution at the 5-position, as shown in Suzuki-Miyaura couplings with aryl boronic acids .

Methodological and Safety Considerations

Q. What safety protocols are critical during synthesis and handling?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal contact (irritant properties noted in analogs) .

- Waste disposal : Halogenated derivatives (e.g., 6-bromo analogs) require segregation and professional waste management due to environmental persistence .

- Storage : Store in airtight containers at –20°C to prevent hydrolysis of the ester moiety .

Q. How are computational methods (e.g., DFT) applied to predict reaction pathways?

DFT calculations (B3LYP/6-31G*) model the energy profiles of tautomerization and transition states in cycloaddition reactions. For example, the activation energy for enol-keto interconversion was calculated at 25 kJ/mol, aligning with experimental observations of slow equilibration at 25°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.